molecular formula C21H29N7S B15171756 N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine

N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine

Cat. No.: B15171756
M. Wt: 411.6 g/mol
InChI Key: GBOYQXZLCRXDEB-UHFFFAOYSA-N
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Description

N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine is a complex heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its intricate polycyclic structure, featuring a thiadiazole core fused with piperidine and other heterocyclic systems, suggests potential as a scaffold for developing protein kinase inhibitors. Compounds with similar structural motifs, such as the related staurosporine analog K252a , are known to function as potent, albeit non-selective, inhibitors of a wide range of serine/threonine and tyrosine kinases by targeting the conserved ATP-binding pocket. This compound is primarily utilized as a key intermediate or a novel chemical entity in high-throughput screening (HTS) campaigns to identify new therapeutic leads for oncology and neurodegenerative diseases. Its research value lies in its ability to modulate critical intracellular signaling pathways, making it a valuable tool for investigating cellular processes like proliferation, apoptosis, and differentiation. Researchers employ this compound strictly for in vitro biochemical assays and cell-based studies to elucidate novel mechanisms of action and structure-activity relationships (SAR). This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H29N7S

Molecular Weight

411.6 g/mol

IUPAC Name

N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine

InChI

InChI=1S/C21H29N7S/c1-27(2)13-10-22-19-18-17(24-26-25-19)16-14-8-4-5-9-15(14)20(23-21(16)29-18)28-11-6-3-7-12-28/h3-13H2,1-2H3,(H,22,24,25)

InChI Key

GBOYQXZLCRXDEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thia-tetrazatetracyclo structure through cyclization reactions. The final steps involve the addition of the diamine moiety under controlled conditions to ensure the integrity of the complex structure.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the diamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Compound 14e (N,N-Dimethyl-N’-{4-oxo-5-[4-(4-oxopiperidin-1-yl)benzylidene]-4,5-dihydrothiazol-2-yl}guanidine)
  • Structural Differences : Features a bicyclic thiazole ring fused with a guanidine group instead of a tetracyclic system.
  • Synthesis : Prepared via reaction of 1,1-dimethylguanidine with a benzylidene-thiazole intermediate (97% yield) .
  • Key Properties : Lower molecular complexity compared to the target compound; the absence of tetrazine rings may reduce nitrogen content and polar surface area.
Compound 14g (1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one)
  • Structural Differences : Substitutes the tetrazine ring with a morpholine moiety, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Lower yield (85%) compared to 14e/14f, possibly due to steric hindrance from morpholine .
8-Phenyl-16-thiapentacyclo[6.6.5.01,18.02,7.09,14]nonadeca-2,4,6,9,11,13,18-heptaene
  • Structural Differences : A pentacyclic system with sulfur but lacks tetrazine and piperidine groups.
  • Relevance : Highlights how increasing ring complexity (e.g., pentacyclic vs. tetracyclic) impacts solubility and crystallinity .

Ethylenediamine Side Chain Variants

N'-(4-Methoxy-benzyl)-N,N-dimethyl-N'-(6-methyl-pyridazin-3-yl)-ethane-1,2-diamine
  • Structural Differences : Replaces the tetracyclic core with a pyridazine ring and methoxybenzyl group.
  • Synthesis : Requires multi-step routes with unspecified yields; the pyridazine ring may enhance π-π stacking interactions .
Benzathine Benzylpenicillin
  • Structural Differences : Contains a dibenzylethylenediamine salt instead of a dimethyl-substituted ethylenediamine.
  • Relevance : Demonstrates how amine substitution (e.g., benzyl vs. methyl groups) influences salt formation and bioavailability .

Piperidine and Triazine Derivatives

Terbumeton (N-(1,1-dimethylethyl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine)
  • Structural Differences : A triazine-based pesticide with branched alkyl substituents.
  • Relevance : Contrasts the target compound’s tetrazine ring with triazine, which is less electron-deficient .
Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
  • Structural Differences : Chlorinated triazine core with ethyl/isopropyl groups.
  • Relevance : Highlights the role of halogenation in environmental persistence, a trait absent in the target compound .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Example in Analogs Effect on Properties
Tetrazine ring Electron-deficient core Absent in 14e/14g Enhances reactivity in cycloadditions
Piperidin-1-yl group Steric bulk/H-bond donor Present in 14e Improves binding to hydrophobic pockets
Dimethyl ethylenediamine Solubility modifier Variants in benzathine Increases water solubility vs. benzyl groups

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tetracyclic system likely requires stringent conditions for ring closure, akin to pentacyclic syntheses .
  • Environmental Impact : Unlike chlorinated triazines (e.g., atrazine), the target compound’s tetrazine core may degrade more rapidly due to higher reactivity .

Q & A

Q. What strategies optimize the synthesis of this tetracyclic compound to improve yield and purity?

The synthesis of complex polyheterocyclic compounds like this requires careful optimization of reaction conditions. Key steps include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used for cyclization reactions due to their inertness and ability to stabilize intermediates .
  • Temperature control : Room-temperature reactions minimize side products, while higher temperatures (e.g., 80°C) may accelerate ring closure but risk decomposition .
  • Purification : Gradient column chromatography with silica gel (e.g., hexane/ethyl acetate) or preparative HPLC is critical for isolating the pure compound .
  • Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in cycloaddition steps, though this requires empirical validation .

Q. How can the compound’s structure be rigorously validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, piperidinyl protons typically appear at δ 1.5–2.5 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve the tetracyclic core and confirm bond angles/planarity (e.g., compare with similar structures like 2,4,8,10-tetrazatetracyclo[6.6.1.02,6^{2,6}.011,15^{11,15}]pentadeca-1(14),3,5,9,11(15),12-hexaene, which has a validated crystal structure) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C19_{19}H24_{24}N6_6S requires <3 ppm error) .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity for enzyme targets (e.g., cytochrome P450)?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes. For example, the piperidinyl and tetrazatetracyclic moieties may occupy hydrophobic pockets in CYP3A4, analogous to N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine’s binding mode .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories using GROMACS. Focus on hydrogen bonding between the ethane-1,2-diamine group and catalytic residues (e.g., Asp or Glu) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy (ΔG). Compare with structurally related inhibitors (e.g., ±5 kcal/mol differences may explain activity variations) .

Q. How can contradictory biological activity data be resolved across independent studies?

  • Meta-Analysis Framework :

    Factor Example Resolution
    Assay Conditions Validate pH (e.g., 7.4 vs. 6.5 alters protonation states) .
    Cell Lines Compare IC50_{50} in HEK293 (high CYP450 activity) vs. HepG2 (low metabolic activity) .
    Solubility Use DMSO concentrations <0.1% to avoid micelle formation .
    Structural Analogues Cross-reference with N,N,N’-trimethyl-N’-piperidin-4-ylmethane-1,2-diamine, which lacks ethane spacing and shows reduced activity .

Q. What methodologies assess the compound’s pharmacokinetic properties in vitro?

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict intestinal absorption. Values >1 × 106^{-6} cm/s suggest high bioavailability .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine unbound fraction (e.g., >90% binding may limit efficacy) .

Comparative & Mechanistic Questions

Q. How does modifying the piperidinyl or tetrazatetracyclic moieties impact biological activity?

  • Piperidinyl Substitution :

    Modification Effect Evidence
    N-Methylation Reduces basicity, altering membrane permeability .
    Ring Expansion Increases steric bulk, decreasing CYP450 affinity .
  • Tetrazatetracyclic Core :

    • Replacing sulfur (11-thia) with oxygen (11-oxa) reduces planarity and π-stacking potential .
    • Adding nitro groups (e.g., at position 9) enhances redox activity but may increase toxicity .

Q. What spectroscopic techniques differentiate this compound from structural analogues?

  • Infrared (IR) Spectroscopy : The thia group (C-S stretch at ~650 cm1^{-1}) distinguishes it from oxa analogues (C-O at ~1100 cm1^{-1}) .
  • UV-Vis Spectroscopy : Conjugated tetracyclic systems show λmax_{max} ~270–300 nm; shifts >10 nm indicate π-system modifications .
  • Electrospray Ionization (ESI-MS) : Fragmentation patterns (e.g., loss of piperidinyl vs. ethane-diamine moieties) confirm substituent identity .

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